molecular formula C12H15BrO2 B13706932 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran

Katalognummer: B13706932
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: FLRLWQRXVNFOKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a tetrahydropyran ring. The molecular formula of this compound is C12H15BrO2, and it has a molecular weight of 271.15 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran can be achieved through various synthetic routes. This method typically involves the use of functionalized cyclohexane-1,3-diones or 4-hydroxypyrones as active methylene compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C12H15BrO2

Molekulargewicht

271.15 g/mol

IUPAC-Name

4-(4-bromo-3-methoxyphenyl)oxane

InChI

InChI=1S/C12H15BrO2/c1-14-12-8-10(2-3-11(12)13)9-4-6-15-7-5-9/h2-3,8-9H,4-7H2,1H3

InChI-Schlüssel

FLRLWQRXVNFOKJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2CCOCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.